N-(3-Methyl-4-nitrophenyl)acrylamide
Overview
Description
N-(3-Methyl-4-nitrophenyl)acrylamide is an organic compound with the molecular formula C10H10N2O3 It is a derivative of acrylamide, featuring a nitrophenyl group substituted at the 4-position and a methyl group at the 3-position
Preparation Methods
Synthetic Routes and Reaction Conditions
N-(3-Methyl-4-nitrophenyl)acrylamide can be synthesized through several methods. One common approach involves the reaction of 3-methyl-4-nitroaniline with acryloyl chloride in the presence of a base such as triethylamine. The reaction typically takes place in an organic solvent like dichloromethane at low temperatures to control the exothermic nature of the reaction.
Another method involves the aza-Michael addition of benzylamine to methyl 3-(4-nitrophenyl)acrylate. This reaction can be promoted by using a catalyst such as 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU) under solvent-free conditions .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and safety of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain high-purity products.
Chemical Reactions Analysis
Types of Reactions
N-(3-Methyl-4-nitrophenyl)acrylamide undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Substitution: The acrylamide moiety can participate in nucleophilic substitution reactions, where nucleophiles such as amines or thiols attack the electrophilic carbon of the acrylamide group.
Addition: The compound can undergo Michael addition reactions with nucleophiles like amines or thiols, forming β-amino or β-thio derivatives.
Common Reagents and Conditions
Oxidation: Hydrogen gas and palladium catalyst.
Substitution: Nucleophiles like amines or thiols, often in the presence of a base.
Addition: Catalysts such as DBU, often under solvent-free conditions.
Major Products
Reduction: Formation of N-(3-Methyl-4-aminophenyl)acrylamide.
Substitution: Formation of various substituted acrylamides.
Addition: Formation of β-amino or β-thio derivatives.
Scientific Research Applications
N-(3-Methyl-4-nitrophenyl)acrylamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules, including heterocycles and polymers.
Biology: Investigated for its potential as a bioactive compound, including its interactions with nucleic acids and proteins.
Medicine: Studied for its antiproliferative activity against cancer cell lines, such as HeLa cells.
Industry: Utilized in the development of advanced materials, including polymers with specific properties.
Mechanism of Action
The mechanism of action of N-(3-Methyl-4-nitrophenyl)acrylamide involves its interaction with biological molecules. The nitrophenyl group can participate in electron transfer reactions, while the acrylamide moiety can form covalent bonds with nucleophilic sites on proteins and nucleic acids. These interactions can disrupt cellular processes, leading to antiproliferative effects on cancer cells .
Comparison with Similar Compounds
Similar Compounds
N-(4-Nitrophenyl)acrylamide: Similar structure but lacks the methyl group at the 3-position.
N-(3-Methylphenyl)acrylamide: Similar structure but lacks the nitro group at the 4-position.
N-(4-Methylphenyl)acrylamide: Similar structure but has a methyl group at the 4-position instead of the nitro group.
Uniqueness
N-(3-Methyl-4-nitrophenyl)acrylamide is unique due to the presence of both the methyl and nitro groups, which can influence its reactivity and interactions with biological molecules. The combination of these functional groups can enhance its potential as a bioactive compound and its utility in various applications.
Properties
IUPAC Name |
N-(3-methyl-4-nitrophenyl)prop-2-enamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10N2O3/c1-3-10(13)11-8-4-5-9(12(14)15)7(2)6-8/h3-6H,1H2,2H3,(H,11,13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZNSHCDBSIGGBER-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)NC(=O)C=C)[N+](=O)[O-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10N2O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30470717 | |
Record name | N-(3-METHYL-4-NITRO-PHENYL)-ACRYLAMIDE | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30470717 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
206.20 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
91818-40-5 | |
Record name | N-(3-METHYL-4-NITRO-PHENYL)-ACRYLAMIDE | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30470717 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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